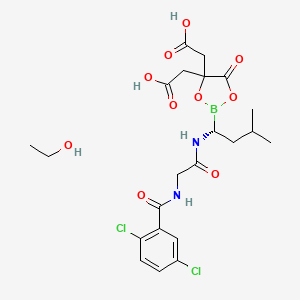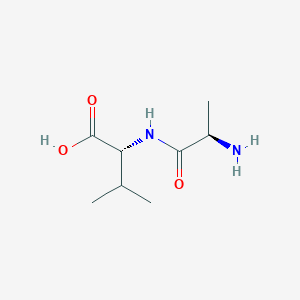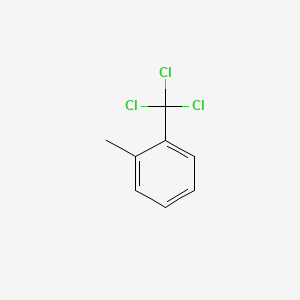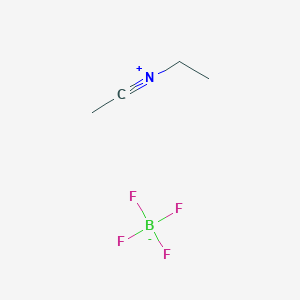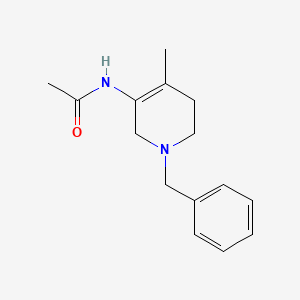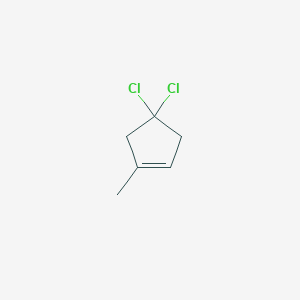
4,4-Dichloro-1-methylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-1-methylcyclopent-1-ene is a cyclic hydrocarbon with two chlorine atoms and one methyl group attached to a five-membered ring. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing at least one carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-methylcyclopent-1-ene typically involves the chlorination of 1-methylcyclopentene. This can be achieved through the reaction of 1-methylcyclopentene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored closely to avoid the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichloro-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens, hydrogen, or other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst), halogens, or hydrogen halides are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-methylcyclopent-1-ene or 4-amino-1-methylcyclopent-1-ene.
Addition Reactions: Products include 4,4-dichloro-1-methylcyclopentane or 4,4-dihalo-1-methylcyclopentane.
Oxidation Reactions: Products include 4,4-dichloro-1-methylcyclopentene oxide.
Aplicaciones Científicas De Investigación
4,4-Dichloro-1-methylcyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-1-methylcyclopent-1-ene involves its interaction with molecular targets through its reactive sites, such as the double bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles. The pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dichlorocyclopentene: Similar structure but without the methyl group.
1-Methylcyclopentene: Lacks the chlorine atoms.
4-Chloro-1-methylcyclopent-1-ene: Contains only one chlorine atom.
Uniqueness
4,4-Dichloro-1-methylcyclopent-1-ene is unique due to the presence of both chlorine atoms and a methyl group on the cyclopentene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
5296-50-4 |
|---|---|
Fórmula molecular |
C6H8Cl2 |
Peso molecular |
151.03 g/mol |
Nombre IUPAC |
4,4-dichloro-1-methylcyclopentene |
InChI |
InChI=1S/C6H8Cl2/c1-5-2-3-6(7,8)4-5/h2H,3-4H2,1H3 |
Clave InChI |
QEZIATUCYQUIAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


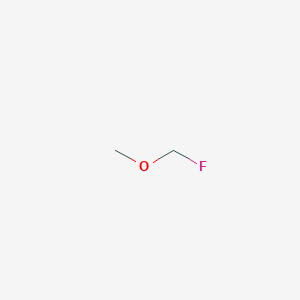
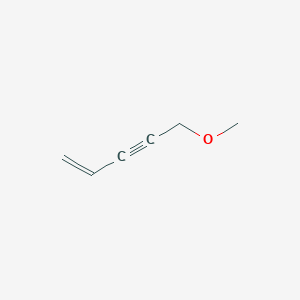
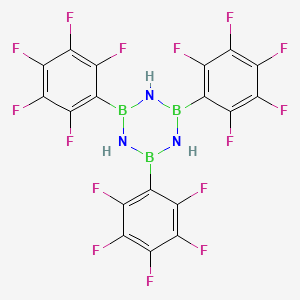
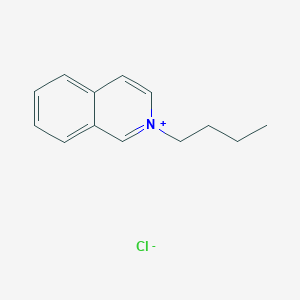
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
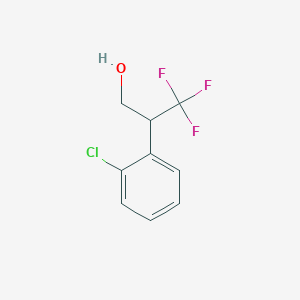

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
